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molecular formula C9H6BrNO B1287783 6-Bromo-2H-isoquinolin-1-one CAS No. 82827-09-6

6-Bromo-2H-isoquinolin-1-one

Cat. No. B1287783
M. Wt: 224.05 g/mol
InChI Key: ZDYXSEQHOVSTPA-UHFFFAOYSA-N
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Patent
US08012980B2

Procedure details

A solution of 4-bromo-2-methylbenzonitrile (26 g) dissolved in 1-tert-butoxy-N,N,N′,N′-tetramethylmethanediamine (47.9 mL) was stirred at 140° C. for 2 h (flask open to evaporate t-butanol). The reaction mixture was cooled to room temperature, diluted with water (600 mL), and extracted with ethyl acetate (500 mL). The aqueous was further extracted with ethyl acetate (250 mL), the combined organics were washed with water (500 mL), brine (150 mL), dried (MgSO4) filtered and evaporated. The residual oil was dissolved in ethanol (250 mL) at 80° C. and treated with 37% hydrochloric acid (250 mL) at such a rate as to maintain a solution. The reaction mixture was stirred at 110° C. for 3 h, cooled to room temperature, diluted with water (600 mL) and the resulting suspension stirred for 2 h and filtered. The filtered solid was slurried in diethyl ether (400 mL) for 2 h, filtered and dried to give the subtitle compound (26.4 g) as a solid.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
47.9 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5](C#N)=[C:4]([CH3:10])[CH:3]=1.C([O:15][CH:16]([N:20]([CH3:22])C)N(C)C)(C)(C)C>>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:8][CH:9]=1)[C:16](=[O:15])[NH:20][CH:22]=[CH:10]2

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)C
Name
Quantity
47.9 mL
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)C)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
was stirred at 140° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(flask open to evaporate t-butanol)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with water (600 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous was further extracted with ethyl acetate (250 mL)
WASH
Type
WASH
Details
the combined organics were washed with water (500 mL), brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil was dissolved in ethanol (250 mL) at 80° C.
ADDITION
Type
ADDITION
Details
treated with 37% hydrochloric acid (250 mL) at such a rate as
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a solution
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 110° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with water (600 mL)
STIRRING
Type
STIRRING
Details
the resulting suspension stirred for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WAIT
Type
WAIT
Details
The filtered solid was slurried in diethyl ether (400 mL) for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C2C=CNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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